(5-Nitropyridin-2-yl)methanol

Description

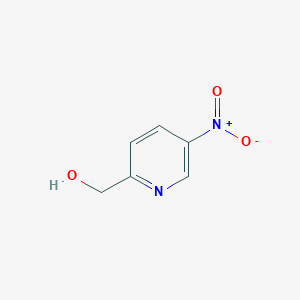

Structure

3D Structure

Properties

IUPAC Name |

(5-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYQFFRZOVQBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608943 | |

| Record name | (5-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36625-57-7 | |

| Record name | (5-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Nitropyridin-2-yl)methanol (CAS Number: 36625-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (5-Nitropyridin-2-yl)methanol, a key intermediate in organic synthesis and a compound of interest in medicinal chemistry. This document consolidates available data on its synthesis, chemical reactivity, and predicted spectroscopic characteristics, alongside essential safety information.

Chemical Identity and Physical Properties

This compound is a pyridine derivative characterized by a nitro group at the 5-position and a hydroxymethyl group at the 2-position.[1] Its chemical structure and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36625-57-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Physical Form | Solid at room temperature | [1] |

| Boiling Point | 327.6 °C at 760 mmHg | |

| Storage | Store at room temperature |

Synthesis

The synthesis of this compound typically involves the nitration of a pyridine precursor followed by functional group manipulations. A general synthetic approach is outlined below.[1]

General Experimental Protocol for Synthesis

-

Step 1: Nitration of a Pyridine Derivative: A suitable pyridine derivative is reacted with a nitrating agent, such as dinitrogen pentoxide in an organic solvent, to introduce a nitro group onto the pyridine ring.[1][3] This reaction proceeds via the formation of an N-nitropyridinium ion.[1][3]

-

Step 2: Functional Group Transformation: The resulting nitropyridine intermediate undergoes further reactions to introduce the hydroxymethyl group.[1] This may involve a series of steps including the introduction of a sulfonic acid group and subsequent substitution.[3]

Chemical Reactivity

This compound possesses two key reactive sites: the hydroxymethyl group and the nitro group. These functional groups allow for a range of chemical transformations, making it a versatile building block in organic synthesis.

Oxidation of the Hydroxymethyl Group

The primary alcohol functionality can be oxidized to the corresponding carboxylic acid, 5-nitropicolinic acid.

-

This compound is treated with a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, in an appropriate solvent system.

-

The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up to isolate and purify the 5-nitropicolinic acid product.

Note: A detailed, reproducible experimental protocol is not currently available in published literature.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, yielding (5-aminopyridin-2-yl)methanol. This transformation is crucial for the synthesis of various biologically active molecules.

-

This compound is subjected to catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol or ethanol.

-

The reaction is monitored until the starting material is consumed.

-

The catalyst is removed by filtration, and the product is isolated and purified from the filtrate.

Note: Specific experimental conditions such as hydrogen pressure, catalyst loading, and reaction time would need to be optimized.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following tables summarize the predicted spectral characteristics based on its chemical structure.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.50 | Doublet | Pyridine ring proton |

| ~8.25 | Doublet of doublets | Pyridine ring proton |

| ~7.50 | Doublet | Pyridine ring proton |

| ~4.75 | Singlet | -CH₂- protons |

| ~4.85 | Triplet | -OH proton |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160.1 | C-NO₂ |

| ~150.5 | C-CH₂OH |

| ~142.8 | Pyridine ring carbon |

| ~135.2 | Pyridine ring carbon |

| ~124.5 | Pyridine ring carbon |

| ~60.5 | -CH₂- carbon |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Key Signals | Assignment |

| IR Spectroscopy | 3400-3200 cm⁻¹ (broad) | O-H stretch |

| ~1530 cm⁻¹ and ~1350 cm⁻¹ | Asymmetric and symmetric NO₂ stretches | |

| Mass Spectrometry | m/z 154 | [M]⁺ |

| m/z 137 | [M-OH]⁺ | |

| m/z 108 | [M-NO₂]⁺ |

Biological Activity and Applications

While specific biological activity data for this compound is limited, nitropyridine derivatives are known to exhibit a range of biological effects and are used as intermediates in the synthesis of pharmaceuticals. The nitro group can be a key pharmacophore or can be transformed into other functional groups to modulate biological activity. Its primary application is as a building block in medicinal chemistry and organic synthesis for the creation of more complex molecules.

Disclaimer: The biological activity of any compound should be determined through rigorous experimental testing.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 5: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

References

Physical and chemical properties of (5-Nitropyridin-2-yl)methanol

An In-depth Technical Guide to (5-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted nitropyridine derivative, serves as a versatile building block in organic synthesis and holds potential in medicinal chemistry. Its unique structure, featuring an electron-withdrawing nitro group and a reactive hydroxymethyl group on a pyridine core, imparts distinct chemical properties that are of significant interest in the development of novel therapeutic agents and biochemical probes. This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed experimental protocols, summaries of quantitative data, and graphical representations of its synthesis and reactivity to serve as a technical resource for professionals in the field.

Chemical Identity and Structure

This compound is systematically named according to IUPAC nomenclature, reflecting its core pyridine structure with a nitro group at the 5-position and a hydroxymethyl group at the 2-position.[1] This arrangement is critical to its chemical behavior.

-

IUPAC Name : this compound

-

CAS Number : 36625-57-7[1]

-

Molecular Formula : C₆H₆N₂O₃[1]

-

Molecular Weight : 154.12 g/mol [1]

-

Canonical SMILES : C1=CC(=NC=C1--INVALID-LINK--[O-])CO

-

InChI Key : SUYQFFRZOVQBAS-UHFFFAOYSA-N

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 36625-57-7[1] |

| Molecular Formula | C₆H₆N₂O₃[1] |

| Molecular Weight | 154.12 g/mol [1] |

| Synonyms | (5-nitro-2-pyridinyl)methanol |

Table 1: General Properties of this compound

Physicochemical Properties

The compound is typically a light yellow to yellow solid at room temperature and is stable under standard laboratory conditions.[1] Its physical properties are influenced by the polar nitro and hydroxyl groups, which allow for hydrogen bonding.

| Property | Value | Conditions / Source |

| Appearance | Light yellow to yellow solid | Room Temperature[1] |

| Boiling Point | 327.6 °C | at 760 mmHg (Predicted) |

| Density | 1.422 g/cm³ | (Predicted)[1] |

| Vapor Pressure | 8.07 × 10⁻⁵ mmHg | at 25°C (Predicted)[1] |

| Refractive Index | 1.605 | (Predicted)[1] |

| Solubility | Soluble in polar solvents like methanol and water. | [1] |

| Storage | Store at room temperature in an inert atmosphere. | [1] |

Table 2: Physicochemical Properties of this compound

Spectroscopic Characterization

While extensive experimental spectra are not widely published, theoretical predictions based on the compound's structure provide valuable characterization data.

| Technique | Predicted Key Signals / Bands | Assignment |

| ¹H NMR | δ 8.50-8.55 (d, 1H)δ 8.25-8.30 (dd, 1H)δ 7.50-7.55 (d, 1H)δ 4.75-4.80 (s, 2H)δ 4.85 (t, 1H) | Pyridine ring protons (H-6)Pyridine ring protons (H-4)Pyridine ring protons (H-3)–CH₂– group–OH group |

| ¹³C NMR | δ 160.1δ 150.5δ 142.8δ 135.2δ 124.5δ 60.5 | C-5 (nitro attachment)C-2C-6C-4C-3–CH₂– |

| IR Spectroscopy | 3200–3400 cm⁻¹ (broad)1530 cm⁻¹1350 cm⁻¹1050–1100 cm⁻¹3000–3100 cm⁻¹ | O–H stretchAsymmetric NO₂ stretchSymmetric NO₂ stretchC–O stretchAromatic C–H stretches |

| Mass Spectrometry | m/z 154.12 [M]⁺m/z 137m/z 108 | Molecular Ion[M-OH]⁺[M-NO₂]⁺ |

Table 3: Predicted Spectroscopic Data for this compound [1]

Reactivity and Chemical Behavior

This compound exhibits versatile reactivity due to its distinct functional groups. The electron-deficient pyridine ring, activated by the nitro group, is susceptible to nucleophilic substitution, while the hydroxymethyl and nitro groups can undergo oxidation and reduction, respectively.

-

Oxidation : The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding carboxylic acid, (5-Nitropyridin-2-yl)carboxylic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction : The nitro group is readily reduced to an amino group, forming (5-aminopyridin-2-yl)methanol. This transformation is typically achieved via catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1]

-

Substitution Reactions : The nitro group can be displaced through nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups onto the pyridine ring.[1] Halogenated nitropyridines are particularly reactive in SNAr reactions, where the halogen at the 2- or 4-position is displaced by a nucleophile.[2]

Caption: Key chemical transformations of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically starts from pyridine or a substituted pyridine derivative. A common strategy involves the nitration of the pyridine ring, followed by functional group manipulation to introduce the hydroxymethyl group.

One general route involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine.[1] Subsequent steps would then be required to introduce the hydroxymethyl group at the 2-position, potentially from a precursor like 2-chloro-5-nitropyridine.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of a 2-Substituted-5-Nitropyridine Intermediate

This protocol outlines a general method for the nitration of a pyridine derivative, a key step in synthesizing compounds like this compound. This procedure is adapted from general methods for nitropyridine synthesis.[1][3]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65%)

-

Ammonium Hydroxide solution (28%)

-

Ice

-

Deionized Water

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Preparation of Reaction Mixture: In a 1L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 300 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-aminopyridine (0.5 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.55 mol) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 2 hours. Maintain the internal temperature between 5-10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Slowly add 28% ammonium hydroxide solution to the quenched mixture to adjust the pH to approximately 8. A solid precipitate of 2-amino-5-nitropyridine will form.[3]

-

Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

-

Drying: Dry the purified product under vacuum at 50 °C.

Subsequent steps would involve diazotization of the amino group followed by hydrolysis or other functional group interconversions to yield the target this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for synthesizing more complex organic molecules.[1] Its structural motifs are relevant in medicinal chemistry and drug discovery.

-

Synthetic Intermediate : It serves as a precursor for a variety of pyridine derivatives used in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Biochemical Probe : The reactive functional groups (nitro and hydroxymethyl) make it a candidate for use as a molecular probe to study enzyme interactions and biological mechanisms.[1] The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological targets.[1]

-

Drug Development : The ability to modulate biological activity makes the nitropyridine scaffold a target for developing new therapeutic agents.[1] The compound's functional groups offer sites for modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

Caption: Potential interaction modes in a drug development context.

References

An In-depth Technical Guide to (5-Nitropyridin-2-yl)methanol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (5-Nitropyridin-2-yl)methanol, a key heterocyclic building block in modern organic synthesis. The document details its molecular structure, spectroscopic signature, and reactivity, offering valuable insights for its application in pharmaceutical and agrochemical research. Furthermore, it outlines detailed experimental protocols for key transformations involving this compound, serving as a practical resource for laboratory professionals.

Molecular Structure and Chemical Identity

This compound is a substituted pyridine derivative characterized by a hydroxymethyl group at the 2-position and a nitro group at the 5-position of the pyridine ring. The presence of these two functional groups, an electron-withdrawing nitro group and a versatile hydroxymethyl group, makes it a valuable intermediate for the synthesis of more complex molecules.

The standardized IUPAC name for this compound is this compound. It is also known by synonyms such as 5-Nitro-2-pyridinemethanol, (5-Nitro-2-pyridyl)methanol, and 2-(Hydroxymethyl)-5-nitropyridine.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 36625-57-7[1][2] |

| Molecular Formula | C₆H₆N₂O₃[1] |

| Molecular Weight | 154.12 g/mol [1] |

| Physical Form | Solid |

| Boiling Point | 327.6°C at 760 mmHg |

| Purity | Typically ≥95%[2] |

| Storage | Store at room temperature or in a refrigerator.[1] |

Spectroscopic and Physicochemical Data

While experimental spectroscopic data for this compound is not widely available in public databases, its structural characteristics allow for reliable theoretical predictions. These predicted data are invaluable for compound identification and characterization.

Table 2: Predicted Spectroscopic Data [1]

| Spectroscopy | Predicted Key Signals | Assignment |

| ¹H NMR | δ 8.50-8.55 (d, 1H), δ 8.25-8.30 (dd, 1H), δ 7.50-7.55 (d, 1H) | Pyridine ring protons |

| δ 4.75-4.80 (s, 2H) | -CH₂- group | |

| δ 4.85 (t, 1H) | -OH group | |

| ¹³C NMR | δ 160.1, 150.5, 142.8, 135.2, 124.5 | Pyridine ring carbons |

| δ 60.5 | -CH₂- carbon | |

| IR (cm⁻¹) | 3200–3400 (broad) | O–H stretch |

| 1530 (asymmetric), 1350 (symmetric) | NO₂ stretches | |

| 1050–1100 | C–O stretch | |

| Mass Spec (m/z) | 154.12 [M]⁺ | Molecular ion |

| 137 [M-OH]⁺, 108 [M-NO₂]⁺ | Major fragments |

Solubility: this compound is soluble in polar solvents such as water and methanol.[1]

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of pyridine precursors. A general synthetic route involves the reaction of pyridine or its derivatives with nitrogen pentoxide in an organic solvent to form an N-nitropyridinium ion. This intermediate is then further reacted to yield the desired substituted nitropyridine.[1]

The reactivity of this compound is dominated by its two functional groups, making it a versatile synthetic intermediate.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding carboxylic acid, 5-nitropicolinic acid, using common oxidizing agents.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding (5-aminopyridin-2-yl)methanol, a key precursor for many pharmaceutical compounds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[1]

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the key chemical transformations of this compound. These protocols are based on established methodologies for analogous compounds.

Oxidation to 5-Nitropicolinic Acid

Objective: To oxidize the hydroxymethyl group of this compound to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (1.2 eq) in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (2.5 eq) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of celite and wash the filter cake with water.

-

Cool the filtrate in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-nitropicolinic acid.

Reduction to (5-Aminopyridin-2-yl)methanol

Objective: To reduce the nitro group of this compound to a primary amine.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (5-aminopyridin-2-yl)methanol, which can be purified by crystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The ability to selectively modify the hydroxymethyl and nitro groups allows for the construction of complex molecular architectures with diverse biological activities.

For instance, nitropyridine derivatives are key components in the synthesis of drugs like Netupitant, an antiemetic agent. The synthetic pathways to such molecules often involve nucleophilic substitution on the pyridine ring, a reaction facilitated by the presence of the nitro group.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to (5-Nitropyridin-2-yl)methanol

This technical guide provides a comprehensive overview of (5-Nitropyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a nitro group at the 5-position and a hydroxymethyl group at the 2-position of the pyridine ring. Its standardized IUPAC name is this compound.[1] Alternative names include 5-Nitro-2-pyridinemethanol, (5-Nitro-2-pyridyl)methanol, and 2-(Hydroxymethyl)-5-nitropyridine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36625-57-7 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 327.6 °C at 760 mmHg | |

| Purity | 95+% to 98% | [2] |

| Storage | Room temperature or refrigerated | [1] |

| InChI | InChI=1S/C6H6N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-3,9H,4H2 | [1] |

| SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])CO | [1] |

Synthesis

The synthesis of this compound typically involves the nitration of a pyridine precursor followed by functional group manipulation. A general synthetic approach starts with the nitration of pyridine derivatives.[1]

A plausible synthetic pathway can be conceptualized in a multi-step process, beginning with the nitration of a suitable pyridine precursor. The process often starts with the nitration of pyridine derivatives using reagents like nitrogen pentoxide in an organic solvent, which leads to the formation of an N-nitropyridinium ion.[1] This intermediate can then be rearranged and further functionalized to yield the target molecule.

Caption: General workflow for the synthesis of this compound.

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound. This protocol is based on established methods for the nitration of pyridine derivatives and subsequent functional group transformations.

Materials:

-

2-(Hydroxymethyl)pyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

Step 1: Nitration

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-(Hydroxymethyl)pyridine to pre-cooled concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete and the solution is homogeneous, begin the dropwise addition of a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). The internal temperature should be strictly maintained between 5-10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate may form.

Step 2: Extraction and Purification

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions:

-

All manipulations must be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

-

The nitration reaction is highly exothermic and requires careful temperature control.

Chemical Reactivity

This compound exhibits reactivity at both the hydroxymethyl and nitro functional groups, making it a versatile intermediate in organic synthesis.

-

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding carboxylic acid, (5-Nitropyridin-2-yl)carboxylic acid, using common oxidizing agents.

-

Reduction: The nitro group is susceptible to reduction to an amino group, forming (5-Aminopyridin-2-yl)methanol, a key step in the synthesis of various bioactive molecules.[1]

Caption: Oxidation and reduction reactions of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules for various applications.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the preparation of active pharmaceutical ingredients (APIs).[1][2] The presence of two reactive sites allows for diverse chemical modifications to generate libraries of compounds for drug discovery programs.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides.[1]

-

Biochemical Probes: The nitroaromatic scaffold can be utilized in the design of biochemical probes to study enzyme mechanisms and interactions, as the nitro group can act as an electrophile or a redox-active center.[1]

Potential Biological Interactions and Mechanism of Action

The biological activity of compounds derived from this compound can be attributed to the specific interactions of its functional groups with biological targets.

-

Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyridine ring and participate in redox cycling, potentially leading to interactions with enzymes that have redox-active cofactors.[1]

-

Hydroxymethyl Group: The alcohol functionality can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of proteins.[1]

References

Spectral Data and Characterization of (5-Nitropyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Nitropyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a pyridine ring substituted with a nitro and a hydroxymethyl group, provides a versatile scaffold for further chemical modifications. Accurate spectral characterization is paramount for confirming its identity, purity, and for downstream applications. This guide provides a summary of predicted spectral data for this compound, outlines generalized experimental protocols for its spectral analysis, and presents a logical workflow for its characterization. Due to the limited availability of public experimental spectra, this document focuses on predicted data and standard analytical procedures.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are calculated based on the compound's structure and can serve as a reference for experimental verification.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.50 - 8.55 | Doublet | 1H | H-6 |

| ~8.25 - 8.30 | Doublet of Doublets | 1H | H-4 |

| ~7.50 - 7.55 | Doublet | 1H | H-3 |

| ~4.75 - 4.80 | Singlet | 2H | -CH₂- |

| ~4.85 | Triplet | 1H | -OH |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160.1 | C-5 |

| ~150.5 | C-2 |

| ~142.8 | C-6 |

| ~135.2 | C-4 |

| ~124.5 | C-3 |

| ~60.5 | -CH₂- |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200 - 3400 (broad) | O-H stretch |

| 3000 - 3100 | Aromatic C-H stretch |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| 1050 - 1100 | C-O stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z Ratio | Assignment |

| 154.12 | [M]⁺ (Molecular Ion) |

| 137 | [M - OH]⁺ |

| 108 | [M - NO₂]⁺ |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean, dry vial.

-

If the sample does not fully dissolve, filter the solution to remove any particulate matter.

-

Transfer the clear solution into an 8-inch NMR tube.[1]

-

-

¹H NMR Acquisition:

-

The NMR spectrometer is tuned to the proton frequency.

-

A standard one-dimensional proton NMR experiment is performed.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.[2] To compensate for the low natural abundance of ¹³C, a greater number of scans are required compared to ¹H NMR.[2]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [3]

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

An alternative method for solid samples is the KBr disk method, where a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact Ionization):

-

Sample Introduction:

-

Ionization:

-

Fragmentation:

-

Mass Analysis:

-

Detection:

Synthesis Outline

The synthesis of this compound can be generally approached through the nitration of a pyridine derivative followed by functional group manipulation. A common route involves the reaction of pyridine or a substituted pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion.[8] This intermediate is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine.[8] Subsequent steps would then be required to introduce the methanol group at the 2-position, potentially involving the formation of 5-nitropyridine-2-sulfonic acid as an intermediate, from which various 2-substituted-5-nitropyridines can be synthesized.[8]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectral data acquisition and a general representation of a signaling pathway that could be investigated using a molecule like this compound, which has potential applications in modulating biological activities.[8]

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buy this compound (EVT-357958) | 36625-57-7 [evitachem.com]

In-depth Technical Guide: ¹H and ¹³C NMR Spectrum Analysis of (5-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Nitropyridin-2-yl)methanol. Due to the limited availability of public, experimentally verified NMR data for this specific compound, this guide synthesizes predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally related compounds. Detailed experimental protocols for the acquisition of such data are also provided to facilitate empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbon atoms of this compound. These predictions are crucial for the identification and structural elucidation of the compound in a laboratory setting. The electron-withdrawing nature of the nitro group at the 5-position and the hydroxymethyl group at the 2-position significantly influences the electronic environment of the pyridine ring, leading to characteristic shifts in the NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the methylene group, and the hydroxyl group.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.55 | Doublet (d) | ~8-9 |

| H-4 | 8.25 - 8.30 | Doublet of Doublets (dd) | ~8-9, ~2-3 |

| H-6 | 8.50 - 8.55 | Doublet (d) | ~2-3 |

| -CH₂- | 4.75 - 4.80 | Singlet (s) | - |

| -OH | ~4.85 | Triplet (t) | Variable, dependent on concentration and solvent |

Note: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. The multiplicity is also dependent on the rate of proton exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in this compound. The carbon atoms attached to or influenced by the electron-withdrawing nitro group are expected to be significantly deshielded and appear at higher chemical shifts.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.5 |

| C-3 | 124.5 |

| C-4 | 135.2 |

| C-5 | 160.1 |

| C-6 | 142.8 |

| -CH₂- | 60.5 |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Sequence : Standard single-pulse experiment.

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Sequence : Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width : 0-180 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Temperature : 298 K (25 °C).

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Visualization of Methodologies

The following diagrams illustrate the general workflows for NMR analysis and a plausible synthetic pathway for this compound.

Caption: General workflow for NMR spectrum analysis.

Caption: Plausible synthetic route to this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The predicted data and detailed protocols herein are intended to support researchers in the synthesis, identification, and application of this compound in various scientific and drug development endeavors. Experimental verification of the predicted data is highly encouraged.

An In-Depth Technical Guide to the Infrared Spectroscopy of (5-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key infrared (IR) absorption bands for the compound (5-Nitropyridin-2-yl)methanol. It includes a detailed summary of its characteristic spectral features, a generalized experimental protocol for obtaining its IR spectrum, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this or structurally related compounds.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific functional groups. A summary of these key absorptions is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3200–3400 | Broad | Alcohol | O–H Stretch |

| 3000–3100 | Medium | Aromatic Ring | C–H Stretch |

| 1530 | Strong | Nitro Group | Asymmetric NO₂ Stretch |

| 1350 | Strong | Nitro Group | Symmetric NO₂ Stretch |

| 1050–1100 | Medium | Alcohol | C–O Stretch |

Table 1: Key IR Absorption Bands for this compound. [1]

The presence of a broad absorption band in the 3200–3400 cm⁻¹ region is a definitive indicator of the hydroxyl (O-H) group, with the broadening resulting from intermolecular hydrogen bonding.[1] Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range.[1] The strong absorptions at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[1] Finally, the C-O stretching vibration of the primary alcohol is anticipated to appear in the 1050–1100 cm⁻¹ region.[1]

Experimental Protocol: Obtaining the IR Spectrum

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for the analysis of solid samples.

Objective: To acquire a high-quality infrared spectrum of this compound for qualitative analysis of its functional groups.

Materials and Equipment:

-

This compound, solid

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Methanol or isopropanol for cleaning

-

Lint-free wipes

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup and diagnostic checks.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent such as methanol or isopropanol. Allow the crystal to air dry completely.

-

Background Spectrum Acquisition: Once the crystal is clean and dry, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press arm to apply consistent and firm pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

Sample Spectrum Acquisition: Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: After the scan is complete, the resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing using the spectrometer's software.

-

Peak Analysis: Identify and label the key absorption bands in the spectrum. Compare the observed wavenumbers with the expected values for the functional groups present in this compound.

-

Cleaning: After analysis, raise the press arm and carefully remove the sample from the ATR crystal. Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe as described in step 2.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its infrared spectrum.

Caption: Workflow for IR spectral analysis of this compound.

References

(5-Nitropyridin-2-yl)methanol molecular weight and formula C6H6N2O3

Abstract

This technical guide provides a comprehensive overview of (5-Nitropyridin-2-yl)methanol, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support further investigation and application of this compound.

Introduction

This compound is a substituted pyridine derivative characterized by a nitro group at the 5-position and a methanol group at the 2-position of the pyridine ring. Its molecular formula is C6H6N2O3, and it has a molecular weight of approximately 154.12 g/mol .[1] The presence of the electron-withdrawing nitro group and the versatile hydroxymethyl functionality makes this compound a valuable building block in organic synthesis. It serves as a precursor for a variety of more complex molecules with potential biological activities. This guide will explore the synthesis, characterization, and known applications of this compound, providing a foundational resource for its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H6N2O3 | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| CAS Number | 36625-57-7 | |

| Appearance | Solid | |

| Boiling Point | 327.6 °C at 760 mmHg |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from a readily available pyridine derivative. A general synthetic approach is outlined below.

General Synthesis Pathway

A common route to this compound involves the nitration of a suitable pyridine precursor followed by functional group manipulation to introduce the methanol moiety. One plausible, though not explicitly detailed in the available literature for this specific compound, synthetic strategy could involve the following conceptual steps:

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Methylpyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 2-methylpyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 2-methyl-5-nitropyridine.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Oxidation to this compound

-

Suspend the crude 2-methyl-5-nitropyridine in a suitable solvent.

-

Add an oxidizing agent (e.g., potassium permanganate or selenium dioxide) portion-wise while monitoring the reaction temperature.

-

Stir the reaction at an appropriate temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching any excess oxidizing agent and filtering off any solid byproducts.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Spectroscopic Characterization (Predicted)

Experimentally obtained spectroscopic data for this compound is not widely available. The following table summarizes the predicted spectroscopic characteristics based on the compound's structure.

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the carbon of the hydroxymethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the N-O stretching of the nitro group, and C-N and C=C stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (154.12 g/mol ). |

Chemical Reactivity and Applications

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. Its functional groups allow for a range of chemical transformations.

Key Chemical Reactions

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery

The nitropyridine scaffold is present in a number of biologically active molecules. This compound serves as a valuable starting material for the synthesis of derivatives that can be screened for various pharmacological activities. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to create libraries of compounds for high-throughput screening. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships.

Potential Biological Activity (Illustrative)

While specific biological data for this compound is not available, related nitropyridine-containing compounds have shown a range of biological activities. An illustrative workflow for screening the biological activity of derivatives synthesized from this compound is presented below.

Caption: General workflow for the biological evaluation of compounds derived from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. This technical guide has provided an overview of its chemical properties, a hypothetical synthesis protocol, and its potential for derivatization and biological screening. Further research to establish detailed and validated experimental procedures and to explore the biological activities of its derivatives is warranted.

References

SMILES and InChI key for (5-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (5-Nitropyridin-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Chemical Data

This compound, a substituted pyridine derivative, is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its chemical identifiers and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| SMILES | OCc1ncccc1--INVALID-LINK--[O-] | |

| InChIKey | SUYQFFRZOVQBAS-UHFFFAOYSA-N | |

| CAS Number | 36625-57-7 | [1] |

| Molecular Formula | C6H6N2O3 | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

Synthesis and Experimental Protocols

Representative Synthesis of a 5-Nitropyridine Precursor

This protocol outlines a general, one-pot method for the synthesis of 2-hydroxy-5-nitropyridine, a potential precursor to this compound.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Sodium Nitrite

-

Ammonia solution

-

Water

-

Ice

Procedure:

-

Nitration: In a suitable reaction vessel, dissolve 2-aminopyridine in concentrated sulfuric acid, maintaining the temperature between 10-20 °C. To this solution, add concentrated nitric acid dropwise. After the addition is complete, the reaction mixture is stirred at a temperature of 40-50 °C.[2]

-

Quenching and Diazotization: Once the nitration is complete, the reaction mixture is carefully poured into ice water to quench the reaction. The solution is then cooled to 0-10 °C, and an aqueous solution of sodium nitrite is added dropwise to facilitate a diazotization reaction.[2]

-

Hydrolysis and Neutralization: Following the diazotization, the reaction mixture is carefully neutralized by the addition of an appropriate amount of ammonia solution to adjust the pH.[2]

-

Isolation and Purification: The resulting precipitate, 2-hydroxy-5-nitropyridine, is collected by filtration, washed with water, and dried.[2][3] Further purification can be achieved by recrystallization.

Note: The conversion of the hydroxyl group in 2-hydroxy-5-nitropyridine to the hydroxymethyl group of the target compound would require subsequent, well-established reduction methodologies.

Potential Biological Significance and Reactivity

While specific signaling pathways involving this compound are not extensively documented, its chemical structure suggests potential biological activities stemming from its functional groups. The nitro group can participate in redox reactions and may influence enzyme activity, while the hydroxymethyl group can form hydrogen bonds with biological macromolecules.[1]

Derivatives of nitropyridines have been investigated for a range of biological activities, including:

-

Enzyme Inhibition: Certain (5-nitropyridin-2-yl)imine ligands and their metal complexes have shown inhibitory activity against enzymes like α-glucosidase.[4] Additionally, some 5-nitropyridin-2-yl derivatives have exhibited dual inhibition of chymotrypsin and urease.[4]

-

Antimicrobial and Antifungal Activity: Nitropyridine-containing complexes have demonstrated antimicrobial activity against various bacterial strains.

-

Anticancer Properties: Ruthenium complexes based on a dinitropyridine moiety have shown significant activity against breast and cervical cancer cell lines.[4]

The reactivity of this compound is characterized by the chemical behavior of its primary functional groups:

-

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.[1]

-

Reduction: The nitro group can be reduced to an amino group.[1]

-

Substitution: The nitro group can undergo nucleophilic aromatic substitution.[1]

Visualizing Potential Interactions and Synthesis Logic

The following diagrams illustrate the general synthetic logic for nitropyridines and the potential modes of interaction for this compound based on its functional groups.

References

- 1. Buy this compound (EVT-357958) | 36625-57-7 [evitachem.com]

- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

(5-Nitropyridin-2-yl)methanol: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Nitropyridin-2-yl)methanol, a heterocyclic compound featuring a pyridine core substituted with a nitro group and a hydroxymethyl group, is a molecule of interest in medicinal chemistry and drug discovery.[1] Its structural motifs, particularly the nitroaromatic and alcohol functionalities, suggest potential for diverse chemical interactions and biological activities.[1] The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds, making it a candidate for probing enzyme interactions and a building block for more complex therapeutic agents.[1] This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their evaluation, and presents a logical workflow for its preclinical development.

Physicochemical Properties

| Property | Value/Description | Source |

| CAS Number | 36625-57-7 | [2][3] |

| Molecular Formula | C6H6N2O3 | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Physical Form | Solid at room temperature | [1][2] |

| Boiling Point | 327.6°C at 760 mmHg | [2] |

| Storage | Store at room temperature | [2] |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for formulation and its pharmacokinetic behavior. While specific quantitative solubility data for this compound is not extensively published, its structural features provide insight into its likely solubility profile. The presence of a hydroxymethyl group and the nitrogen atom in the pyridine ring suggests the capacity for hydrogen bonding, which generally confers solubility in polar solvents.

| Solvent Class | Solubility Description | Rationale |

| Polar Protic Solvents | Expected to be soluble | The hydroxymethyl group and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating interaction with solvents like water and methanol.[1] |

| Polar Aprotic Solvents | Likely soluble | Solvents such as DMSO and acetone can engage in dipole-dipole interactions. |

| Nonpolar Solvents | Expected to have low solubility | The polar nature of the nitro and hydroxymethyl groups limits solubility in nonpolar environments like toluene. |

Stability Profile

Understanding the chemical stability of this compound is essential for its handling, storage, and the development of stable pharmaceutical formulations. The compound is reported to be relatively stable under standard laboratory conditions.[1] However, the nitro and hydroxymethyl groups can be susceptible to degradation under more extreme conditions.[1]

| Condition | Stability Description | Potential Degradation Pathways |

| Neutral pH | Generally stable | - |

| Acidic Conditions | Potentially susceptible to degradation | The pyridine nitrogen can be protonated, which may alter the electronic properties and reactivity of the molecule. |

| Basic Conditions | Susceptible to degradation | Strong bases can facilitate nucleophilic attack on the electron-deficient pyridine ring. |

| Oxidative Stress | Susceptible to degradation | The hydroxymethyl group can be oxidized. |

| Thermal Stress | May undergo degradation at elevated temperatures | Pyridine N-oxides, a related class of compounds, can undergo deoxygenation and further decomposition at high temperatures. |

| Photostability | Potentially sensitive to UV light | Aromatic nitro compounds and N-oxides can be susceptible to photodegradation. |

Experimental Protocols

The following sections detail standardized methodologies for the quantitative assessment of solubility and stability for a compound like this compound.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, methanol, ethanol, acetonitrile, acetone).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperatures (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in terms of mole fraction, molarity (mol/L), or mass/volume (g/L).

-

The experimental solubility data can be correlated with various thermodynamic models like the modified Apelblat model or the van't Hoff model to understand the dissolution thermodynamics.

-

Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.1 M to 1 M HCl) and heat (e.g., at 60-80°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 M to 1 M NaOH) and heat (e.g., at 60-80°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-120°C) for a specified duration. Also, heat the stock solution under reflux.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber for a defined period. A solid sample should also be exposed to light.

-

-

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products.

-

Propose the degradation pathways based on the identified products.

-

Preclinical Development Workflow

The development of a new chemical entity like this compound into a therapeutic agent follows a structured preclinical pathway. This workflow is designed to assess the safety and efficacy of the compound before it can be tested in humans.

Caption: Preclinical Development Workflow for a Small Molecule Drug Candidate.

Conclusion

This compound presents a scaffold with potential for further development in medicinal chemistry. This guide has summarized its known solubility and stability characteristics and provided detailed, standardized protocols for their empirical determination. A thorough understanding of these properties is fundamental for advancing this and similar molecules through the preclinical development pipeline. The successful characterization of its physicochemical properties will be a critical step in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent electron-withdrawing effects of the nitro group on the pyridine ring system. Understanding these effects is crucial for the rational design of novel pharmaceuticals and functional materials, as the electronic properties of the nitropyridine core dictate its reactivity, basicity, and potential biological interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.

Core Principles: Inductive and Resonance Effects

The nitro group (–NO₂) is a powerful electron-withdrawing group due to a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bonds. This effect decreases with distance from the nitro group.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at the ortho (2-) or para (4-) position relative to the ring nitrogen, as this allows for the creation of resonance structures that place a positive charge on the ring atoms, further highlighting the electron deficiency.[1]

These combined effects render the nitropyridine ring significantly more electron-deficient than pyridine itself, profoundly influencing its chemical and physical properties.[2]

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the nitro group can be quantified through various experimental and computational methods. This section presents key data in tabular format for easy comparison.

Basicity (pKa Values)

The introduction of a nitro group markedly decreases the basicity of the pyridine nitrogen due to the withdrawal of electron density, making the lone pair less available for protonation.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | [3] |

| 2-Nitropyridine | -0.26 | [4] |

| 3-Nitropyridine | 0.79 | [2][5][6] |

| 4-Nitropyridine | 1.61 | [3] |

Table 1: pKa values of pyridine and its nitro-substituted isomers.

Hammett and Taft Substituent Constants

Hammett (σ) and Taft (σ*) constants are empirical parameters that quantify the electron-donating or electron-withdrawing nature of substituents. For the nitro group, these values are strongly positive, indicating a powerful electron-withdrawing effect.

| Constant | Value | Position | Reference |

| σ_meta_ | 0.73 | meta | [7] |

| σ_para_ | 0.78 | para | [7] |

| σ_p- | 1.27 | para (enhanced for phenols/anilines) |

Table 2: Hammett constants for the nitro group.

| Substituent | σ (for pyridyl group) | Reference |

| 2-Pyridyl | 0.71 | [8] |

| 3-Pyridyl | 0.55 | [8] |

| 4-Pyridyl | 0.94 | [8] |

Table 3: Hammett constants for pyridyl groups, indicating their inherent electron-withdrawing nature.

Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electron density around the nuclei in a molecule. The electron-withdrawing nitro group deshields the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield).

| Compound | H2/H6 (ppm) | H3/H5 (ppm) | H4 (ppm) | Reference |

| Pyridine | 8.60 | 7.24 | 7.64 | [9] |

| 3-Nitropyridine | H2: 9.6, H6: 8.9 | H5: 7.7 | H4: 8.5 | [10] |

| 4-Nitropyridine N-oxide | H2/H6: 8.4 | H3/H5: 8.2 | - | [11] |

Table 4: ¹H NMR chemical shifts of pyridine and selected nitropyridines.

| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Reference |

| Pyridine | 150 | 124 | 136 | [12] |

| 2-Nitropyridine | C2: 150.1, C6: 150.1 | C3: 124.2, C5: 124.2 | C4: 136.1 | [6] |

| 3-Nitropyridine | C2: 154.0, C6: 147.2 | C3: 134.1, C5: 124.2 | C4: 130.3 | [13] |

| 4-Nitropyridine N-oxide | C2/C6: 140.0 | C3/C5: 127.0 | C4: 145.0 | [3] |

Table 5: ¹³C NMR chemical shifts of pyridine and selected nitropyridines.

Electrochemical Data (Redox Potentials)

Cyclic voltammetry can be used to determine the reduction potential of nitropyridines. The strong electron-withdrawing nature of the nitro group facilitates the reduction of the pyridine ring.

| Compound | Reduction Potential (E_pc_) vs. Reference | Experimental Conditions | Reference |

| 4-Nitropyridine | -0.8 V vs. SCE | Aqueous medium | [8] |

| Nitroaromatics (general) | -0.6 V to -1.0 V vs. Ag/AgCl | Protic medium | [14] |

Table 6: Reduction potentials of nitropyridines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electron-withdrawing effects of the nitro group in nitropyridines.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a nitropyridine.

Materials:

-

Potentiometer with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Nitropyridine sample

-

Deionized water (CO₂-free)

-

Potassium chloride (KCl)

-

Standard pH buffers (pH 4, 7, 10)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffers of pH 4, 7, and 10.[5][15]

-

Sample Preparation: Accurately weigh a known amount of the nitropyridine sample and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[15]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar on a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Acidification: If the nitropyridine is a weak base, add a known excess of standardized 0.1 M HCl to fully protonate the pyridine nitrogen.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.[15]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative.[15]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe the chemical shifts of protons and carbons in nitropyridines to assess the electron density distribution.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Nitropyridine sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the nitropyridine sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.[10]

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.[10]

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), relaxation delay of 1-2 seconds.[10]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more scans), relaxation delay of 2-5 seconds.[15]

-

-

Data Processing:

-

Fourier transform the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the ¹³C NMR signals.

-

Analysis by Cyclic Voltammetry (CV)

Objective: To determine the reduction potential of nitropyridines.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Nitropyridine sample

-

Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)

-

Solvent (e.g., acetonitrile, dimethylformamide)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of the nitropyridine sample (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAP).

-